Dibromdulcitol - 688007-15-0

Dibromdulcitol

Catalog Number: EVT-13524202
CAS Number: 688007-15-0
Molecular Formula: C6H12Br2O4
Molecular Weight: 307.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dibromomannitol is a white powder. (NTP, 1992)
Alkylating antineoplastic toxic to bone marrow; used in breast cancer, also in combination with other drugs.
Overview

Dibromdulcitol, also known as 1,6-dibromodulcitol or 1,6-dibromo-1,6-dideoxydulcitol, is a brominated derivative of dulcitol. It is classified as an organobromine compound and is primarily recognized for its potential applications in medicinal chemistry, particularly as an antitumor agent. The compound has a molecular formula of C6H12Br2O4C_6H_{12}Br_2O_4 and a molecular weight of approximately 307.97 g/mol .

Source and Classification

Dibromdulcitol is synthesized from mannitol through bromination processes. It is categorized under chemical substances that exhibit biological activity, particularly in the pharmaceutical field. The compound has been studied for its cytostatic properties, making it relevant in the development of cancer treatments .

Synthesis Analysis

Methods

The synthesis of dibromdulcitol involves the bromination of mannitol, a sugar alcohol. This reaction typically requires bromine and a suitable solvent under controlled temperature and pH conditions to ensure selective bromination of the hydroxyl groups on the mannitol molecule.

Technical Details

  1. Reagents: Mannitol and bromine are the primary reagents.
  2. Conditions: The reaction is conducted in an inert atmosphere to prevent unwanted side reactions.
  3. Purification: After synthesis, the product is purified through crystallization techniques to achieve high purity dibromdulcitol.
Molecular Structure Analysis

Structure

Dibromdulcitol's structure can be visualized as a six-carbon chain with two bromine atoms attached to specific carbon positions (1 and 6). This structure affects its chemical reactivity and biological activity.

Data

  • Molecular Formula: C6H12Br2O4C_6H_{12}Br_2O_4
  • Molar Mass: 307.97 g/mol
  • Density: Approximately 1.8987 g/cm³ (estimated)
  • Melting Point: 187-188 °C (decomposition)
  • Boiling Point: Predicted at around 511.2 ± 50 °C .
Chemical Reactions Analysis

Reactions

Dibromdulcitol undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized to form various brominated derivatives.
  2. Reduction: Capable of being reduced back to mannitol or other less brominated compounds.
  3. Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

Dibromdulcitol exhibits antitumor activity by interfering with cellular processes involved in cancer proliferation. The precise mechanism may involve the inhibition of DNA synthesis or repair mechanisms within cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). Research indicates that dibromdulcitol acts as a cytostatic agent, which halts cell division without necessarily killing the cells outright .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Slightly soluble in water and ethanol; soluble in concentrated hydrobromic acid and dimethylformamide.
  • Stability: Stable in dry air but decomposes in alkaline conditions, releasing hydrobromic acid.

Chemical Properties

  • Toxicity: Exhibits moderate toxicity; LD50 values indicate it is toxic when ingested (1400 mg/kg orally) and moderately toxic via intraperitoneal routes (470 mg/kg).
  • Reactivity: Reacts with strong oxidizing agents to form aldehydes or ketones; can initiate polymerization reactions under certain conditions .
Applications

Dibromdulcitol is primarily used in scientific research related to cancer treatment due to its cytostatic properties. It serves as an intermediate in the synthesis of dulcitol diepoxide, which has been investigated for its efficacy against various cancers, including leukemia and lung cancer . Its role as a potential therapeutic agent makes it significant in ongoing pharmacological studies.

Introduction to Dibromdulcitol in Oncological Research

Historical Development and Discovery of Dibromdulcitol

Dibromdulcitol (1,6-dibromo-1,6-dideoxy-D-galactitol), a hexitol derivative, emerged in the late 1950s as part of systematic efforts to develop carbohydrate-based cytostatic agents. Its discovery stemmed from foundational observations that alkylating agents like nitrogen mustards—derived from chemical warfare agents such as sulfur mustard—could inhibit rapidly dividing cancer cells [9]. Researchers at the Institute for Drug Research in Hungary synthesized dibromdulcitol by brominating dulcitol (galactitol), aiming to create a compound with improved solubility and metabolic stability compared to earlier alkylating agents [2].

Initial pharmacological studies in the 1960s demonstrated potent antitumor activity against murine sarcoma 180 and Ehrlich ascites carcinoma models. These findings positioned dibromdulcitol as a promising clinical candidate, leading to its inclusion in early chemotherapy trials for hematological and solid tumors [2]. By the 1970s, it advanced to human trials under the developmental code name Mitolactol, primarily in Eastern European oncology centers. Its clinical trajectory reflected broader trends in cancer drug development, where empirical screening of synthetic compounds dominated preclinical pipelines before the advent of molecularly targeted therapies [1] [5].

Table 1: Key Milestones in Dibromdulcitol Development

YearEventSignificance
1959First synthesis reportedNovel brominated hexitol derivative created
1967Preclinical antitumor activity publishedActivity against sarcoma and carcinoma models confirmed [2]
1970sPhase I/II clinical trials initiatedEarly assessment in glioma, breast, and lung cancers

Structural Classification Within Alkylating Antineoplastic Agents

Dibromdulcitol belongs to the bifunctional alkylating agents, a subclass characterized by two reactive sites enabling DNA interstrand crosslinking. Structurally, it is a brominated hexitol derivative—specifically, a saturated six-carbon sugar alcohol (galactitol) with bromine atoms substituting hydroxyl groups at the C1 and C6 positions [5] [9]. This configuration allows spontaneous formation of highly reactive epoxide intermediates under physiological conditions, which alkylate DNA at guanine N7 positions [5].

Unlike classical nitrogen mustards (e.g., cyclophosphamide), which require enzymatic activation, dibromdulcitol’s reactivity is intrinsically pH-dependent. Its bromine groups facilitate direct displacement reactions with nucleophilic DNA sites, bypassing metabolic conversion. This property aligns it with other direct-acting alkylators like busulfan, though its carbohydrate backbone confers distinct pharmacokinetic behaviors, including slower plasma clearance and reduced protein binding [5] [9].

Table 2: Structural and Functional Comparison with Classical Alkylators

AgentCore StructureActivation MechanismPrimary DNA Target
DibromdulcitolBrominated hexitolSpontaneous epoxidationGuanine N7 (bifunctional)
CyclophosphamideOxazaphosphorineHepatic P450 oxidationGuanine N7 (bifunctional)
BusulfanAlkyl sulfonateSpontaneousGuanine N7 (bifunctional)
Carmustine (BCNU)NitrosoureaSpontaneousGuanine O6 (monofunctional)

Role in the Evolution of Cytostatic Sugar Derivatives

Dibromdulcitol represents a pivotal innovation in the development of sugar-derived cytostatic agents. Early carbohydrate-based compounds, such as D-glucosamine (1953), showed limited efficacy due to metabolic instability [2]. Dibromdulcitol addressed this via halogenation, which enhanced electrophilicity and promoted DNA alkylation. Subsequent derivatives, including dianhydrogalactitol (DAG), optimized its scaffold by introducing epoxy bridges for greater reactivity [2] [5].

The pharmacological rationale for sugar-based alkylators centered on exploiting cancer cell glucose avidity. While dibromdulcitol itself lacked tumor-selective uptake, its structure inspired "targeted" analogs designed for transporter-mediated absorption. For example, later compounds incorporated glucose moieties to leverage GLUT1 overexpression in malignancies [4]. Though dibromdulcitol saw limited clinical adoption due to the rise of platinum drugs and targeted therapies, it catalyzed research into glycosylated chemotherapeutics, including antibody-drug conjugates like trastuzumab emtansine [1] [4].

In modern oncology, dibromdulcitol’s legacy persists in two key areas:

  • PROTAC Design: Its alkylating warhead has been adapted for proteolysis-targeting chimeras (PROTACs) to degrade oncoproteins [10].
  • Redox Biomarkers: Studies of its mechanism revealed biomarkers (e.g., KEAP1 mutations) predicting sensitivity to oxidative stress-inducing agents [10].

Properties

CAS Number

688007-15-0

Product Name

Dibromdulcitol

IUPAC Name

1,6-dibromohexane-2,3,4,5-tetrol

Molecular Formula

C6H12Br2O4

Molecular Weight

307.96 g/mol

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2

InChI Key

VFKZTMPDYBFSTM-UHFFFAOYSA-N

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.